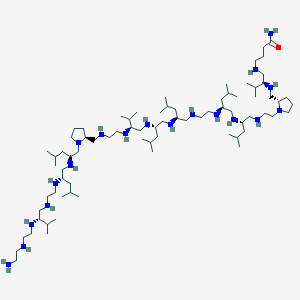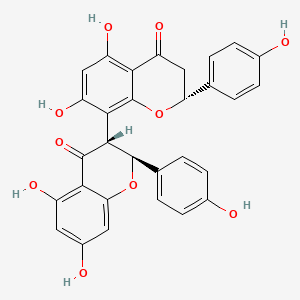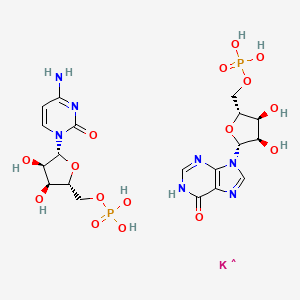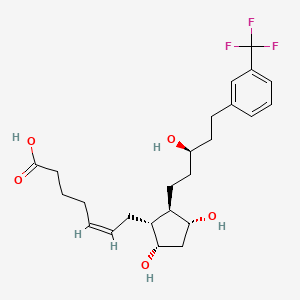
NF-κB Control
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factor protein complexes that control the transcription of DNA, cytokine production, and cell survival . NF-κB is found in almost all animal cell types and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, oxidized LDL, and bacterial or viral antigens . Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Synthesis Analysis
The activation of NF-κB transcription factors is a central pathway for the reprogramming of gene expression in response to inflammatory but also homeostatic cues . Genetic mouse models have revealed essential functions for NF-κB transcription factors in modulating Treg development and function .
Molecular Structure Analysis
All proteins of the NF-κB family share a Rel homology domain in their N-terminus . A subfamily of NF-κB proteins, including RelA, RelB, and c-Rel, have a transactivation domain in their C-termini . In contrast, the NF-κB1 and NF-κB2 proteins are synthesized as large precursors, p105 and p100, which undergo processing to generate the mature p50 and p52 subunits, respectively .
Chemical Reactions Analysis
The classic “canonical” NF-κB complex is a heterodimer of p50 and RelA . NF-κB waits for activation in the cytosol, complexed with the inhibitory protein IκBα . Various extracellular signals can enter the cell via membrane receptors and activate the enzyme IκB kinase (IKK) . IKK, in turn, phosphorylates the IκBα protein, which results in ubiquitination, dissociation of IκBα from NF-κB, and eventual degradation of IκBα by the proteasome .
Physical And Chemical Properties Analysis
NF-κB is a dimeric, ubiquitously expressed and evolutionary conserved transcription factor . It controls a wide variety of transcriptional processes in innate and adaptive immune responses . Live cell imaging in single cells showed that the canonical activation of NF-κB upon stimulus is very dynamic, including oscillations of its nuclear localization with a period close to 1.5 hours .
Safety And Hazards
Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development . The administration of anti-PD1 and anti-CTLA4 antibodies has been associated with adverse inflammatory responses similar to autoimmune diseases .
Propiedades
InChI |
InChI=1S/C77H162N19O/c1-57(2)40-66(46-82-29-32-86-68(42-59(5)6)48-90-67(41-58(3)4)47-85-36-39-95-37-20-23-73(95)52-94-75(64(15)16)54-81-26-19-24-77(79)97)91-50-70(44-61(9)10)93-55-76(65(17)18)89-35-31-83-51-72-22-21-38-96(72)56-71(45-62(11)12)92-49-69(43-60(7)8)87-33-30-84-53-74(63(13)14)88-34-28-80-27-25-78/h25-26,28-31,36,57-76,80-94H,19-24,27,32-35,37-56,78H2,1-18H3,(H2,79,97)/t66-,67-,68-,69-,70-,71-,72-,73-,74+,75+,76+/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUELLQSPVQVCRZ-RHMZNIDRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN[CH]CNC(CC(C)C)CNC(CC(C)C)CN[CH]CN1CCCC1CNC(CN[CH]CCC(=O)N)C(C)C)NCC(CC(C)C)NCC(C(C)C)NC[CH]NCC2CCCN2CC(CC(C)C)NCC(CC(C)C)NC[CH]NCC(C(C)C)NC[CH]NC[CH]N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN[CH]CN[C@@H](CC(C)C)CN[C@@H](CC(C)C)CN[CH]CN1CCC[C@H]1CN[C@H](CN[CH]CCC(=O)N)C(C)C)NC[C@H](CC(C)C)NC[C@H](C(C)C)NC[CH]NC[C@@H]2CCCN2C[C@H](CC(C)C)NC[C@H](CC(C)C)NC[CH]NC[C@H](C(C)C)NC[CH]NC[CH]N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H162N19O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1370.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137699831 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B593249.png)


![2-Ethylnaphtho[1,2-d]thiazole](/img/structure/B593253.png)


![[3-Oxo-6'-[2-(pyridin-2-yldisulfanyl)benzoyl]oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-(pyridin-2-yldisulfanyl)benzoate](/img/structure/B593259.png)